D-Allothreonine, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Allo-Thr-OH.HCl: It is a constituent of various biologically active peptides and is found in certain bacteria as a component of peptido-lipids . This compound has significant applications in the synthesis of chiral and racemic key intermediates for pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Stereocontrolled Synthesis: One of the primary methods for synthesizing D-allo-Threonine involves the stereocontrolled synthesis from D-allo-Threonine and trans-crotonic acid.
Asymmetric Synthesis: Another method involves the asymmetric synthesis of ®-allo-Threonine derivatives using chiral Ni (II) complex-assisted α-epimerization methodology, starting from (S)-Threonine.
Industrial Production Methods: Industrial production of D-allo-Threonine typically involves the use of threonine aldolases, which catalyze the formation of β-hydroxy-α-amino acids from glycine and an aldehyde . This method is highly enantio- and diastereoselective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-allo-Threonine can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: Reduction reactions can convert D-allo-Threonine into its reduced forms.
Substitution: Substitution reactions involving D-allo-Threonine can lead to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of D-allo-Threonine, which have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
Chemistry: D-allo-Threonine is used in the stereocontrolled synthesis of chiral intermediates for pharmaceuticals .
Biology: It is a component of biologically active peptides and plays a role in bacterial metabolism .
Medicine: D-allo-Threonine derivatives are used in the synthesis of key intermediates for drugs such as thiamphenicol and other β-hydroxy-α-amino acid-based pharmaceuticals .
Industry: The compound is used in the industrial production of chiral building blocks for fine chemicals and drug production .
Mechanism of Action
D-allo-Threonine exerts its effects through its role as a building block in the synthesis of biologically active peptides. It is involved in the formation of carbon–carbon bonds, leading to the production of chiral β-hydroxy-α-amino acids . These compounds are crucial for various biochemical pathways and pharmaceutical applications.
Comparison with Similar Compounds
L-Threonine: An enantiomer of D-allo-Threonine, commonly found in proteins.
D-Threonine: Another isomer of threonine, used in biochemical research.
Uniqueness: D-allo-Threonine is unique due to its specific stereochemistry, which makes it suitable for the synthesis of certain chiral intermediates that are not easily accessible through other threonine isomers .
Properties
Molecular Formula |
C4H10ClNO3 |
---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
(2R,3R)-2-amino-3-hydroxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3-;/m1./s1 |
InChI Key |
OFSUFJTYFFRWFD-SWLXLVAMSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)N)O.Cl |
Canonical SMILES |
CC(C(C(=O)O)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.